![molecular formula C20H17F2NO B2752851 (3E,5E)-3,5-双[(4-氟苯基)甲基亚乙酰基]-1-甲基哌啶-4-酮 CAS No. 920030-35-9](/img/structure/B2752851.png)

(3E,5E)-3,5-双[(4-氟苯基)甲基亚乙酰基]-1-甲基哌啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

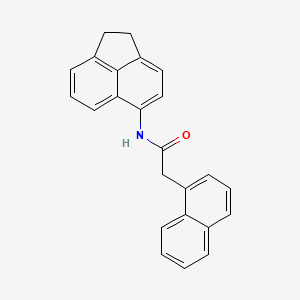

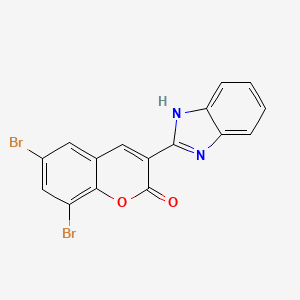

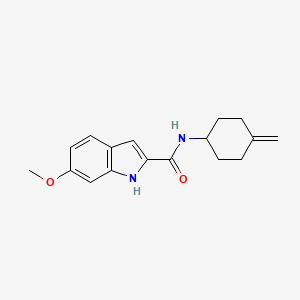

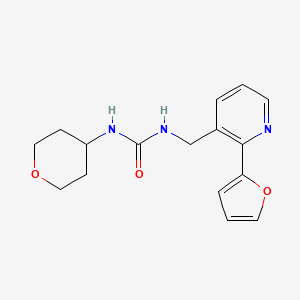

(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one, also known as 4-Fluorophenylmethylidene-1-methylpiperidin-4-one, is an organofluorine compound that has been studied for its potential applications in various scientific fields. It has been used in a wide range of research areas such as organic synthesis, synthetic organic chemistry, and medicinal chemistry. The compound has also been studied for its potential applications in drug design, drug delivery, and drug metabolism.

科学研究应用

- Researchers have synthesized and characterized metal complexes with this compound. For instance, complexes involving Mn(II) , Co(II) , Ni(II) , Cu(II) , Zn(II) , Pd(II) , and Pt(II) ions have been investigated . These complexes exhibit covalent bonding and octahedral geometry. Their properties, such as magnetic susceptibility and conductance, are essential for understanding their behavior in coordination chemistry.

- The ligand and its metal complexes were screened for antimicrobial activity. Notably, these complexes demonstrated stronger antibacterial and antifungal effects compared to the Schiff base alone . Such findings are crucial for potential therapeutic applications.

- Organic single crystals of related compounds have been studied for their NLO properties. While not directly about the specified compound, these investigations provide insights into the broader field of NLO materials . Researchers explore their use in frequency conversion and optical limiting.

Coordination Chemistry and Metal Complexes

Antimicrobial Activity

Nonlinear Optical (NLO) Materials

作用机制

Target of Action

The primary targets of (3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one, also known as E-2012, are the Gamma-secretase subunit APH-1A and Gamma-secretase subunit PEN-2 . These proteins are part of the gamma-secretase complex, which plays a crucial role in the production of beta-amyloid, a major component of plaque in the brain thought to be a cause of Alzheimer’s disease .

Mode of Action

E-2012 interacts with its targets by modulating the function of gamma secretase. This modulation has shown potential to reduce the production of beta-amyloid in preclinical research . By reducing the production of beta-amyloid, E-2012 could potentially slow the progression of Alzheimer’s disease.

Biochemical Pathways

The primary biochemical pathway affected by E-2012 is the amyloidogenic pathway . This pathway involves the cleavage of the amyloid precursor protein (APP) by beta and gamma secretases, leading to the production of beta-amyloid . By modulating gamma secretase, E-2012 can potentially reduce the production of beta-amyloid, thereby affecting this pathway.

Result of Action

The molecular and cellular effects of E-2012’s action primarily involve the reduction of beta-amyloid production. This could potentially lead to a decrease in the formation of plaques in the brain, which are associated with the progression of Alzheimer’s disease .

属性

IUPAC Name |

(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2NO/c1-23-12-16(10-14-2-6-18(21)7-3-14)20(24)17(13-23)11-15-4-8-19(22)9-5-15/h2-11H,12-13H2,1H3/b16-10+,17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSZQZYFQPCCNH-OTYYAQKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C/C3=CC=C(C=C3)F)/C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2752770.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2752771.png)

![benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2752775.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2752776.png)

![N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2752780.png)